molecular formula C10H13B B1275543 1-Bromo-4-isobutylbenzene CAS No. 2051-99-2

1-Bromo-4-isobutylbenzene

Cat. No. B1275543
CAS RN: 2051-99-2
M. Wt: 213.11 g/mol
InChI Key: BVBHVVRVSMBCPW-UHFFFAOYSA-N
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Description

1-Bromo-4-isobutylbenzene is a brominated aromatic compound with an isobutyl group attached to the para position of the benzene ring relative to the bromine atom. This compound is structurally related to various other brominated benzene derivatives that have been studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through a three-step process starting from 4-hydroxybenzonitrile, involving bromination, oxyalkylation, and thioamidation, with a total yield of 49.2% . Similarly, the synthesis of (Z)-(1-bromobut-1-ene-1,2-diyl)dibenzene, another related compound, was performed through a stereospecific carbometalation reaction followed by bromination and a Miyaura−Suzuki coupling, yielding the target compound in 58−62% overall yield .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraarylbenzene was confirmed by density functional theory (DFT), NMR, IR spectroscopy, and elemental analysis . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed intricate details about C−H···Br, C−Br···Br, and C−Br···π interactions, which are crucial for understanding the packing motifs in the solid state .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in a variety of chemical reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under different conditions led to the isolation of four different bromination products, demonstrating the regioselective nature of the bromination process . The study on the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involved diazotization and bromination, highlighting the versatility of brominated intermediates in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and other substituents on the benzene ring. These properties are essential for determining the compound's suitability for various applications. For example, the strong fluorescent labeling of Abeta plaques by 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene isomers in Alzheimer's disease research indicates the potential utility of such compounds in biomedical imaging . The electronic structure, as discussed through HOMO–LUMO analyses, provides insights into the reactivity and stability of these molecules .

Scientific Research Applications

1-Bromo-4-isobutylbenzene has the molecular formula C10H13Br and a molecular weight of 213.11 . It’s a colorless to white to yellow powder or crystals or liquid . But the specific experimental procedures and technical details related to its use in proteomics research are not provided in the available sources .

1-Bromo-4-isobutylbenzene has the molecular formula C10H13Br and a molecular weight of 213.11 . It’s a colorless to white to yellow powder or crystals or liquid . But the specific experimental procedures and technical details related to its use in proteomics research are not provided in the available sources .

1-Bromo-4-isobutylbenzene has the molecular formula C10H13Br and a molecular weight of 213.11 . It’s a colorless to white to yellow powder or crystals or liquid . But the specific experimental procedures and technical details related to its use in proteomics research are not provided in the available sources .

Safety And Hazards

1-Bromo-4-isobutylbenzene is classified as an irritant. It has hazard statements H315, H319, H335 indicating that it causes skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

1-bromo-4-(2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBHVVRVSMBCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396427
Record name 1-Bromo-4-isobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-isobutylbenzene

CAS RN

2051-99-2
Record name 1-Bromo-4-(2-methylpropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-isobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1.78 g (10 milliMoles) of N-bromosuccinimide in 20 ml of liquid sulfur dioxide at -30° C. is added 1.57 ml (10.0 mMoles) of isobutylbenzene. The mixture is stirred at -30° to -18° for 65 minutes, then worked up as above. Assay gives only 2% p-bromoisobutylbenzene and 88% recovered starting isobutylbenzene, indicating that the reaction with NBS is very slow at this temperature.
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1.78 g
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20 mL
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1.57 mL
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Synthesis routes and methods II

Procedure details

Bromine chloride (Dow, 1.12 g, 9.7 millimMoles) is condensed in a tube using Dry ice cooling, then it is diluted with 20 ml of liquid sulfur dioxide and the resultant solution is cooled to -72° C. Isobutylbenzene (1.57 ml, 10.0 milliMoles) is added, and the resultant mixture is stirred at -70° for 65 minutes before quenched with 1.2 grams (10.9 milliMoles) of resorcinol. Workup and analysis as above gives 8% isobutylbenzene, 6% ortho-, and 83% para-bromoiso-butylbenzene. This result indicates that the bromination with bromine chloride is faster than that with molecular bromine, and the extent of ortho-bromination is somewhat higher.
Quantity
1.12 g
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1.57 mL
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1.2 g
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20 mL
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Yield
8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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